molecular formula C4H5FO3 B14302100 4-Fluoro-5-methyl-1,3-dioxolan-2-one CAS No. 114435-06-2

4-Fluoro-5-methyl-1,3-dioxolan-2-one

Cat. No.: B14302100
CAS No.: 114435-06-2
M. Wt: 120.08 g/mol
InChI Key: LECKFEZRJJNBNI-UHFFFAOYSA-N
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Description

4-Fluoro-5-methyl-1,3-dioxolan-2-one is a fluorinated cyclic carbonate ester of significant interest in advanced materials science, particularly for the development of next-generation lithium-ion batteries . As part of a class of fluorinated 1,3-dioxolan-2-ones, its primary research value lies in its application as a high-performance electrolyte additive or co-solvent . When incorporated into lithium-ion battery electrolytes, compounds of this type function by participating in the formation of a superior solid electrolyte interphase (SEI) on the anode surface, most notably on silicon-based or graphite electrodes . The presence of both fluorine and methyl substituents on the dioxolanone ring is designed to enhance the electrochemical stability of the electrolyte mixture, leading to increased cycling efficiency, improved discharge capacity retention, and superior performance at extreme temperatures . The mechanism involves the preferential reduction of the fluorinated carbonate molecule prior to the standard electrolyte components, forming a thin, smooth, and stable passive layer that is insoluble in the electrolyte . This robust SEI layer effectively prevents further exfoliation of the anode and continuous electrolyte decomposition, thereby significantly increasing the lifespan and safety of the secondary battery . Beyond its primary application in energy storage research, this specialty compound also serves as a versatile building block and intermediate in organic synthesis, including the preparation of functional materials and pharmaceutical intermediates . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114435-06-2

Molecular Formula

C4H5FO3

Molecular Weight

120.08 g/mol

IUPAC Name

4-fluoro-5-methyl-1,3-dioxolan-2-one

InChI

InChI=1S/C4H5FO3/c1-2-3(5)8-4(6)7-2/h2-3H,1H3

InChI Key

LECKFEZRJJNBNI-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(=O)O1)F

Origin of Product

United States

Synthetic Methodologies for 4 Fluoro 5 Methyl 1,3 Dioxolan 2 One and Analogous Derivatives

Direct Fluorination Strategies

Direct fluorination involves the reaction of a substrate with a high-energy fluorinating agent, typically elemental fluorine, to replace a carbon-hydrogen bond with a carbon-fluorine bond. This approach is valued for its atom economy but requires precise control due to the high reactivity of the fluorinating agents.

Gas-phase direct fluorination is a technique where the vaporized organic precursor is brought into contact with diluted elemental fluorine gas. google.com This method can offer high yields by ensuring that all molecules are equally exposed to the gaseous fluorine throughout the process. tennessee.edu For the synthesis of 4-fluoro-5-methyl-1,3-dioxolan-2-one, the logical precursor would be 4-methyl-1,3-dioxolan-2-one. The reaction is typically carried out in a specialized reactor designed to handle highly reactive gases and to dissipate the significant heat of reaction.

The selectivity of gas-phase fluorination is highly dependent on the reaction conditions. Key parameters that must be carefully controlled include temperature, pressure, and the concentration of fluorine gas.

Reaction Conditions: The process generally involves subjecting the cyclic hydrocarbon carbonate to the action of elemental fluorine at temperatures ranging from -100°C to +100°C. google.com The fluorine is typically diluted with an inert gas, such as nitrogen, to moderate its reactivity. In some applications, the precursor is adsorbed onto a solid support like sodium fluoride (B91410), which acts as a heat sink, allowing for better temperature control and the release of energy into the lattice through radiationless relaxation processes. tennessee.edu This technique can also immobilize radical intermediates, potentially preventing fragmentation and favoring the desired product. tennessee.edu

Selectivity: Achieving regioselectivity in direct fluorination is a significant challenge. The substitution of hydrogen with fluorine proceeds via a free radical mechanism, and the relative reactivity of the C-H bonds determines the initial site of attack. For a precursor like 4-methyl-1,3-dioxolan-2-one, there are several C-H bonds available for substitution. The electron-withdrawing effect of the carbonate group deactivates the adjacent C-H bonds at the 4- and 5-positions, making them less susceptible to radical attack compared to the methyl group. However, precise control of reaction parameters can influence the selectivity towards the desired 4-fluoro product.

Table 1: Key Parameters in Gas-Phase Fluorination of 1,3-Dioxolan-2-one Precursors

Parameter Typical Range/Value Purpose
Temperature -100°C to +100°C google.com Control reaction rate and selectivity.
Fluorine Conc. Diluted with inert gas (e.g., N₂) Moderate reactivity of F₂.
Pressure Slight positive pressure google.com Control residence time and gas flow.
Solid Support Sodium Fluoride (NaF) tennessee.edu Act as a heat sink, improve selectivity.

The high reactivity of elemental fluorine often leads to the formation of a mixture of products, including monofluorinated, difluorinated, and even polyfluorinated isomers, as well as potential fragmentation products. The primary goal is to optimize conditions to maximize the yield of the desired monofluorinated isomer, this compound.

Monofluorination of the 1,3-dioxolan-2-one ring is generally rapid. nih.gov However, the initially formed monofluorinated product can undergo a second fluorination step. nih.gov The distribution of products is a function of the statistical probability of attack at different C-H bonds and their relative reactivities. For the 4-methyl-1,3-dioxolan-2-one precursor, fluorination can occur at the 4-position, the 5-position, or the methyl group. This leads to a mixture of isomers. Further reaction can lead to difluorinated products such as 4,5-difluoro- and 4-fluoro-5-(fluoromethyl)- derivatives. Careful control over stoichiometry and reaction time is crucial to favor monofluorination.

Table 2: Hypothetical Product Distribution in the Gas-Phase Fluorination of 4-Methyl-1,3-dioxolan-2-one

Product Type Potential Yield
This compound Monofluorinated (Target) Major
5-Fluoro-4-methyl-1,3-dioxolan-2-one Monofluorinated Isomer Minor
4-(Fluoromethyl)-1,3-dioxolan-2-one Monofluorinated Isomer Minor
4,5-Difluoro-4-methyl-1,3-dioxolan-2-one Difluorinated Isomer Trace
Other Difluoro/Polyfluoro Isomers Difluorinated/Polyfluorinated Trace

Liquid-phase direct fluorination involves bubbling diluted fluorine gas through a solution of the precursor in an inert solvent. trea.com This method allows for better temperature control compared to gas-phase reactions and can be more suitable for less volatile precursors. The synthesis of fluorinated 1,3-dioxolan-2-one can be achieved in the liquid phase by reacting the precursor with a fluorinating agent in an organic solvent. google.com

The choice of solvent is critical in liquid-phase fluorination as it can significantly influence reaction pathways and selectivity. rsc.org The ideal solvent must be inert to the highly reactive fluorinating agent and capable of dissolving the precursor.

Inert Solvents: Perfluorocarbons (PFCs) are often used as they are chemically inert and can help to reduce explosion hazards. google.com Their use can also simplify product recovery and solvent recycling. google.com

Compatible Organic Solvents: While many common organic solvents react explosively with elemental fluorine, a few have been reported as compatible under controlled conditions. acsgcipr.org Acetonitrile (MeCN) is a solvent that has been used for the fluorination of ethylene (B1197577) carbonate, a related precursor. acsgcipr.orgguidechem.com

Table 3: Solvents for Liquid-Phase Direct Fluorination

Solvent Type Examples Key Characteristics & Effects
Inert Perfluorocarbons (PFCs) google.com High stability, reduce explosion risk, aid in product separation.
Compatible Aprotic Acetonitrile (MeCN) acsgcipr.orgguidechem.com Dissolves precursor, compatible with F₂/N₂ mixtures.
Fluorinated Alcohols HFIP, TFE rsc.orgresearchgate.net Can enhance reactivity and selectivity through H-bonding and stabilization of intermediates.

Precise control of temperature and the flow rate of reactants is paramount for safe and selective liquid-phase fluorination. The exothermic nature of the reaction requires efficient heat removal to prevent runaway reactions and the formation of undesired byproducts.

Temperature Control: Reaction temperatures for liquid-phase fluorination can vary widely, with some processes conducted at low temperatures (-30°C to -10°C) and others at elevated temperatures (e.g., 70°C to 130°C). trea.comgoogle.com Maintaining a constant, optimal temperature is crucial for controlling the reaction rate and minimizing side reactions.

Flow Rate Control: Continuous flow chemistry offers significant advantages for managing hazardous gas-liquid reactions like direct fluorination. rsc.org Using a mass flow controller (MFC), the introduction of fluorine gas can be precisely and reproducibly controlled. rsc.orgmit.edu Pumping the liquid precursor and bubbling the gaseous fluorine through a microreactor allows for excellent interfacial contact, efficient heat exchange, and precise control over residence time. mit.edu This leads to improved safety, higher productivity, and potentially better selectivity compared to batch processes. rsc.org

Microfluidic and Mini-Reactor Technologies for Enhanced Fluorination

The use of microfluidic and mini-reactor technologies offers significant advantages for the direct fluorination of organic compounds, including enhanced safety, improved heat and mass transfer, and precise control over reaction parameters. These benefits are particularly relevant for reactions involving hazardous reagents like elemental fluorine.

Continuous flow gas-liquid thin-film microreactors have been effectively employed for the selective fluorination of various organic substrates. researchgate.net A key advantage of these systems is the high surface-to-volume ratio, which facilitates efficient gas-liquid contact and rapid heat dissipation, minimizing the risk of runaway reactions.

A rapid continuous-flow synthesis process for fluoroethylene carbonate, a closely related compound, has been developed. wipo.int This process utilizes an integrated continuous-flow reactor where the raw materials and fluorine gas are continuously fed, mixed, reacted, and separated. wipo.int The entire synthesis can be completed in under 600 seconds, demonstrating the potential for fast, safe, and efficient large-scale production. wipo.int

Research has also demonstrated the direct fluorination of fluoroethylene carbonate (FEC) in a microreactor, yielding promising results. researchgate.net The use of a microreactor with a hydraulic channel diameter of 280µm, creating microbubbles in a continuous liquid flow, allowed for the use of high fluorine concentrations (up to 75%) and led to the formation of previously unobserved isomers of difluoroethylene carbonate. researchgate.net This highlights the capability of microreactors to achieve novel reactivity and selectivity in fluorination reactions.

Table 1: Comparison of Batch vs. Continuous Flow Fluorination

FeatureBatch ProcessContinuous Flow (Microreactor)
Safety Higher risk with hazardous reagents like F₂Enhanced safety due to small reaction volumes and better control
Heat Transfer Often inefficient, potential for thermal runawaysHighly efficient, minimizing side reactions
Mass Transfer Limited interfacial area between gas and liquidHigh surface-to-volume ratio for improved gas-liquid contact
Scalability Can be challenging and hazardousMore straightforward and safer scale-up
Selectivity Can be lower due to poor reaction controlHigher selectivity and potential for novel products

Electrochemical Fluorination Techniques

Electrochemical fluorination (ECF) provides an alternative pathway to introduce fluorine atoms into organic molecules without the direct use of elemental fluorine. lew.ro This method involves the electrolysis of an organic compound in a fluoride-containing electrolyte. google.com

The electrolytic synthesis of fluorinated dioxolanones can be achieved through anodic fluorination. In this process, the organic substrate is oxidized at the anode, generating a carbocation intermediate that is subsequently attacked by a fluoride ion from the electrolyte. Selective electrochemical fluorination is typically carried out in aprotic solvents containing fluoride ions to yield mono- and difluorinated products. acs.org The electrolysis can be conducted at constant potentials or under constant current conditions. acs.org

The anodic oxidation of propylene (B89431) carbonate, a key analog of 4-methyl-1,3-dioxolan-2-one, has been studied. researchgate.net While the direct oxidation of propylene carbonate on electrodes like aluminum, platinum, and gold was not observed in certain potential ranges, the decomposition of the electrolyte at the electrode surface can occur, indicating the potential for electrochemical modification. researchgate.net

The choice of anode material is critical for the success of electrochemical fluorination. The ideal anode should be stable under the harsh oxidative and fluorinating conditions and facilitate the desired reaction pathway while minimizing side reactions and passivation. Platinum is a commonly used anode material in partial electrochemical fluorinations. google.com

Recent studies have shown that gas diffusion layers (GDLs) are surprisingly well-suited for use as anodes in electrochemical fluorination processes. google.com GDL electrodes exhibit high stability against common fluorinating agents, including amine-HF complexes, and can lead to high selectivity and conversion rates. google.com It is theorized that these porous carbon-based materials can stabilize the cation-radical intermediates generated during the anodic oxidation step. google.com

Table 2: Anode Materials for Electrochemical Fluorination

Anode MaterialAdvantagesDisadvantages
Platinum Good conductivity, relatively inertCan be expensive, may suffer from passivation
Nickel Used in the Simons process for perfluorinationCan form passivating fluoride layers
Graphite (B72142) Cost-effective, used in the Phillips processCan be susceptible to degradation
Gas Diffusion Layer (GDL) High stability, high selectivity, high conversion ratesRelatively new application, requires further research

The electrolyte composition, including the fluoride source and the solvent, plays a crucial role in the efficiency and selectivity of electrochemical fluorination. acs.org The choice of supporting fluoride salt and electrolytic solvent is paramount for achieving efficient selective fluorination. acs.org

Amine-HF complexes, such as Et₃N·3HF and Et₄NF·nHF, are commonly used as both the fluorine source and the supporting electrolyte. lew.rogoogle.com These complexes are less volatile and easier to handle than anhydrous hydrogen fluoride. lew.ro The use of propylene carbonate and dimethyl carbonate as green solvents in organic electrosynthesis has been explored, offering a more sustainable alternative to traditional solvents like DMF and acetonitrile. rsc.orgrsc.org

The concentration of the fluorinating agent relative to the organic substrate is also an important parameter. Molar ratios of fluorinating agent (with respect to HF) to the organic compound can range from 1:1 to 99:1. google.com

A significant challenge in electrochemical partial fluorination is anode passivation, where a non-conductive layer forms on the anode surface, impeding the electrolysis process. lew.ro The development of alternative electrolytes, such as Et₄NF·4HF and Et₃N·5HF, has been a key strategy to mitigate this issue. lew.ro

The solvent can also influence side reactions. For instance, in anodic fluorination, the use of a solvent with low nucleophilicity can help to avoid the formation of unwanted byproducts from solvent participation in the reaction.

Another strategy to suppress side reactions is the use of additives. For example, in the context of lithium-ion batteries, additives are introduced to the electrolyte to form a stable solid electrolyte interphase (SEI) on the electrode surface, which can prevent the continuous decomposition of the electrolyte. Similar principles can be applied to preparative electrochemical fluorination to protect the electrode and improve reaction efficiency.

Synthetic Routes from Halogenated and Alkylated 1,3-Dioxolan-2-one Intermediates

An important synthetic strategy for preparing this compound and its analogs involves the conversion of readily available halogenated or alkylated precursors.

A key approach is the fluorination of a 1,3-dioxolan-2-one derivative containing a halogen atom other than fluorine, such as chlorine or bromine. A patented process describes the preparation of fluorinated 1,3-dioxolan-2-one by reacting a halogenated derivative with an amine hydrofluoride in an organic solvent. google.com This liquid-liquid reaction allows for the preparation of the fluorinated product in a short time with high yield. google.com This method is advantageous over direct fluorination with fluorine gas or the use of metallic fluorides. google.com

The synthesis of the necessary halogenated precursor, such as 4-chloromethyl-5-methyl-1,3-dioxol-2-one, can be achieved from an alkylated starting material. For instance, 4,5-dimethyl-1,3-dioxolene-2-one can be chlorinated using agents like sulfuryl chloride to produce 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one. epo.orggoogle.com This intermediate then undergoes a thermal rearrangement to yield 4-chloromethyl-5-methyl-1,3-dioxolene-2-one. epo.orggoogleapis.com This chlorinated compound can then serve as a substrate for subsequent fluorination to introduce the fluorine atom.

The synthesis of 4-(4-chlorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one (B8377397) from 4-chloromethyl-5-methyl-1,3-dioxol-2-one and 4-chlorobenzenethiol has also been reported, demonstrating the utility of the chloromethyl intermediate for further functionalization. prepchem.com This highlights the potential for creating a variety of 4-substituted-5-methyl-1,3-dioxolan-2-one derivatives from a common halogenated precursor.

Stereoselective Synthetic Approaches to this compound Isomers

The this compound molecule contains two stereocenters (at the C4 and C5 positions), meaning it can exist as multiple stereoisomers. The synthesis of a single, specific isomer requires stereoselective methods. This is often achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries to control the three-dimensional arrangement of atoms during the reaction.

A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter(s) have been set, the auxiliary is removed. This is a powerful strategy in asymmetric synthesis. wikipedia.org

For the synthesis of a specific isomer of this compound, one could start with an enantiomerically pure α-hydroxy acid, such as (S)-lactic acid. This acid can be reacted with an aldehyde to form a chiral 1,3-dioxolan-4-one. mdpi.com The existing stereocenter from the lactic acid directs the formation of the new stereocenter at the C2 position. The resulting chiral dioxolanone can then undergo further reactions, such as alkylation, where the bulky groups on the auxiliary block one face of the molecule, forcing the incoming reagent to attack from the opposite, less hindered face. mdpi.com While not a direct synthesis of the target molecule, this methodology establishes the principles for creating chiral centers in dioxolanone rings, which could be adapted for the synthesis of a chiral precursor to this compound. Evans oxazolidinones are a well-known class of chiral auxiliaries used for stereoselective alkylation and aldol (B89426) reactions. nih.govwikipedia.org

An alternative to using chiral auxiliaries is the use of chiral catalysts to directly form the desired stereoisomers from achiral or racemic starting materials. This approach is often more atom-economical.

A key strategy for accessing chiral dioxolanones is the kinetic resolution of racemic epoxides via asymmetric cycloaddition of CO₂. mdpi.com In this process, a chiral catalyst reacts preferentially with one enantiomer of the racemic epoxide, converting it to the corresponding chiral cyclic carbonate, while leaving the other epoxide enantiomer largely unreacted. researchgate.net Chiral Salen-metal complexes, particularly with cobalt or aluminum, are highly effective catalysts for this transformation. mdpi.commdpi.comrsc.org By choosing the appropriate enantiomer of the catalyst, one can selectively produce either the (R,R) or (S,S) isomer of the resulting cyclic carbonate.

For the synthesis of a specific isomer of 4,5-dimethyl-1,3-dioxolan-2-one, one could start with racemic 2,3-epoxybutane (B1201590) and employ a chiral catalyst system for the CO₂ cycloaddition. This would yield an enantioenriched sample of 4,5-dimethyl-1,3-dioxolan-2-one, which could then be carried forward through the halogenation and fluorination steps to produce the target chiral this compound.

Another powerful method is the asymmetric dihydroxylation of alkenes, such as the Sharpless asymmetric dihydroxylation. organicreactions.orgresearchgate.net This reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral ligand (derived from cinchona alkaloids) to convert an alkene like 2-butene (B3427860) into a chiral 2,3-butanediol (B46004) with high enantioselectivity. organicreactions.org This chiral diol can then be converted into the corresponding chiral cyclic carbonate, providing an enantiomerically pure precursor for subsequent transformations. Biotechnological methods have also been developed for the production of specific stereoisomers of 2,3-butanediol through microbial fermentation, offering a green alternative for obtaining the chiral starting material. rsc.orgcjcatal.comresearchgate.net

The table below highlights key enantioselective catalytic systems for cyclic carbonate synthesis.

Catalyst TypeEpoxide SubstrateKey FeaturesEnantiomeric Excess (ee)
Chiral (salen)Co(III) ComplexRacemic Propylene OxideKinetic resolutionUp to 97% ee
Chiral (salen)Al(III) ComplexRacemic Phenyl Glycidyl EtherKinetic resolution54% ee
Chiral BINOL-salen Cobalt PolymerRacemic Propylene OxideAsymmetric cycloadditionNot specified
Chiral Ionic Liquid with (salen)Co(OAc)Racemic Propylene OxideSynergistic catalytic effectGood activity and enantioselectivity

Diastereoselective Control in Reaction Pathways

The diastereoselective synthesis of this compound, a molecule with two adjacent stereocenters at the C4 and C5 positions, presents a significant synthetic challenge. The control over the relative stereochemistry, leading to either the cis or trans diastereomer, is crucial as different diastereomers can exhibit distinct physical, chemical, and biological properties. While specific studies detailing the diastereoselective synthesis of this compound are not extensively documented in publicly available research, principles of stereocontrol in the synthesis of analogous fluorinated and substituted 1,3-dioxolan-2-ones can provide valuable insights into potential reaction pathways.

The primary strategies for achieving diastereoselectivity in the synthesis of such compounds generally fall into two categories: substrate-controlled and reagent-controlled methods.

Substrate-Controlled Diastereoselectivity:

In a substrate-controlled approach, the inherent stereochemistry of the starting material directs the stereochemical outcome of the reaction. For the synthesis of this compound, this would typically involve starting with a chiral precursor that already contains one of the desired stereocenters.

A plausible synthetic route could involve the fluorination of a pre-existing 4-methyl-1,3-dioxolan-2-one or a related intermediate. The stereochemical bias would arise from the steric hindrance imposed by the existing methyl group, directing the incoming fluorine atom to the less hindered face of the molecule. For instance, electrophilic fluorination of an enolate derived from a 4-methyl-1,3-dioxolan-2-one precursor would likely favor the formation of the trans product to minimize steric interactions between the methyl group and the incoming fluorinating agent.

The choice of starting material is critical. For example, the use of chiral 1,3-dioxolan-4-ones, derived from enantiomerically pure α-hydroxy acids like lactic acid, has been a successful strategy in asymmetric synthesis. mdpi.com By analogy, a chiral precursor containing the methyl group at C5 with a defined stereochemistry could be synthesized. Subsequent introduction of the fluorine atom at C4 would then be influenced by the existing stereocenter. The directing effect of the methyl group, along with the conformation of the five-membered ring, would dictate the facial selectivity of the fluorination step.

Reagent-Controlled Diastereoselectivity:

Reagent-controlled methods rely on the use of chiral reagents or catalysts to influence the stereochemical outcome of a reaction, often on a prochiral substrate. In the context of synthesizing this compound, this could involve the asymmetric fluorination of a 5-methyl-1,3-dioxol-2-one, which is a planar, prochiral molecule.

The development of chiral electrophilic fluorinating reagents has provided powerful tools for the asymmetric synthesis of fluorinated compounds. Catalytic enantioselective fluorination, often employing transition metal complexes with chiral ligands, could potentially be applied to control the formation of one enantiomer of a specific diastereomer. acs.org For instance, a chiral palladium or copper catalyst could coordinate to the double bond of a 5-methyl-1,3-dioxol-2-one intermediate, creating a chiral environment that directs the attack of an electrophilic fluorine source (such as Selectfluor® or N-fluorobenzenesulfonimide) to one face of the double bond, leading to a diastereomeric excess of one isomer.

The table below summarizes hypothetical reaction parameters that could influence the diastereoselective outcome based on established principles of stereocontrol in similar systems.

Starting MaterialReaction TypeReagent/CatalystKey Factor for DiastereoselectivityExpected Major Diastereomer
(R)-4-methyl-1,3-dioxolan-2-one enolateElectrophilic FluorinationN-Fluorobenzenesulfonimide (NFSI)Steric hindrance from the C4-methyl grouptrans-(4S,5R)
(S)-4-methyl-1,3-dioxolan-2-one enolateElectrophilic FluorinationSelectfluor®Steric hindrance from the C4-methyl grouptrans-(4R,5S)
5-methyl-1,3-dioxol-2-oneAsymmetric Electrophilic FluorinationChiral Pd-catalyst + NFSIFacial shielding by the chiral ligandDependent on catalyst chirality
cis-4,5-dimethyloxiraneCarbonation with CO2Metal-salen complexRetention of stereochemistrycis-4,5-dimethyl-1,3-dioxolan-2-one
trans-4,5-dimethyloxiraneCarbonation with CO2Metal-salen complexRetention of stereochemistrytrans-4,5-dimethyl-1,3-dioxolan-2-one

It is important to note that the stereoselective synthesis of cyclic carbonates from epoxides and carbon dioxide is a well-established method that generally proceeds with retention of stereochemistry. rsc.org Therefore, the diastereoselective synthesis of a fluorinated epoxide precursor, such as 2-fluoro-3-methyloxirane, followed by carboxylation, would be a viable strategy to access diastereomerically enriched this compound. The stereochemical integrity of the final product would be directly dependent on the diastereomeric purity of the starting epoxide.

Further research is required to establish specific and optimized protocols for the diastereoselective synthesis of this compound. The exploration of both substrate- and reagent-controlled strategies, drawing from the extensive literature on asymmetric fluorination and the synthesis of chiral heterocycles, will be key to achieving this synthetic goal.

Advanced Spectroscopic and Analytical Characterization of 4 Fluoro 5 Methyl 1,3 Dioxolan 2 One

Chromatographic Separations for Isomer Isolation and Purity Assessment

Chromatographic techniques are indispensable for the separation and purification of 4-Fluoro-5-methyl-1,3-dioxolan-2-one, as well as for the assessment of its isomeric purity. The presence of two stereocenters in the molecule (at the 4th and 5th carbon) gives rise to the possibility of four stereoisomers (two pairs of enantiomers). The separation of these isomers is crucial as they may exhibit different chemical and physical properties.

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. The primary challenge in the GC analysis of cyclic carbonates is their potential for thermal decomposition in the high-temperature environment of the GC inlet and column. Therefore, method development must focus on maintaining the integrity of the compound during analysis.

Research Findings:

The analysis of fluorinated organic carbonates by GC often employs a flame ionization detector (FID) or a mass spectrometer (MS) for detection. For compounds with similar volatility and structure, the choice of a suitable capillary column is critical for achieving separation. A typical GC method for related volatile fluorinated compounds might involve a non-polar or mid-polar stationary phase, such as one composed of 5% phenyl and 95% polymethylsiloxane.

For the separation of the stereoisomers of this compound, a chiral stationary phase is required. Chiral GC columns, often containing cyclodextrin (B1172386) derivatives, are effective in resolving enantiomers of cyclic compounds. For instance, the enantiomers of a related compound, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, have been successfully separated using a chiral capillary column with a stationary phase of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin. nih.gov This suggests that a similar approach would be effective for this compound.

Table 1: Illustrative GC Parameters for Chiral Separation of this compound Isomers

ParameterValue
Column Chiral capillary column (e.g., β-cyclodextrin derivative)
Injector Temperature 200 °C (Optimized to prevent degradation)
Oven Program 60 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 5 min
Carrier Gas Helium
Flow Rate 1.0 mL/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Injection Volume 1 µL
Split Ratio 50:1

Note: This data is illustrative and based on methods for structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative to GC, particularly for less volatile or thermally sensitive compounds. Both normal-phase and reversed-phase HPLC can be employed for purity assessment, while chiral HPLC is essential for the separation of the enantiomers of this compound.

Research Findings:

The separation of diastereomers of cyclic compounds can often be achieved on standard stationary phases like silica (B1680970) gel in normal-phase HPLC or C18 in reversed-phase HPLC. However, the resolution of enantiomers necessitates the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the chiral separation of a broad range of compounds.

For the enantiomeric separation of this compound, a chiral HPLC method would likely involve a polysaccharide-based column. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, would be optimized to achieve the best separation. The separation factor (α) and resolution (Rs) are key parameters used to evaluate the effectiveness of the chiral separation.

Table 2: Representative Chiral HPLC Conditions for Enantiomeric Resolution of this compound

ParameterValue
Column Chiral Stationary Phase (e.g., Amylose or Cellulose derivative)
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

Note: This data is representative and based on established methods for chiral separations of related small molecules.

Electrochemical Characterization Techniques

Electrochemical techniques are crucial for understanding the redox behavior of this compound, particularly in the context of its potential application as an electrolyte component in lithium-ion batteries. The introduction of a fluorine atom is known to influence the electrochemical stability of organic carbonates.

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe the oxidation and reduction potentials of a compound. For this compound, CV can determine its electrochemical window, which is the range of potentials over which it remains stable without undergoing decomposition.

Research Findings:

Fluorinated cyclic carbonates, such as fluoroethylene carbonate (FEC), generally exhibit higher oxidative stability compared to their non-fluorinated analogs. This is attributed to the strong electron-withdrawing nature of the fluorine atom, which lowers the energy of the highest occupied molecular orbital (HOMO), making it more difficult to remove an electron (i.e., to oxidize the molecule).

A cyclic voltammogram of an electrolyte containing this compound would be expected to show an oxidative decomposition potential that is higher than that of non-fluorinated propylene (B89431) carbonate. The reductive behavior is also of interest, as the decomposition of the electrolyte at the anode surface is responsible for the formation of the solid electrolyte interphase (SEI). The presence of fluorine can lead to the formation of lithium fluoride (B91410) (LiF) in the SEI, which is known to enhance its stability and performance.

Table 3: Anticipated Cyclic Voltammetry Data for an Electrolyte with this compound

ParameterExpected Observation
Working Electrode Platinum or Glassy Carbon
Reference Electrode Li/Li⁺
Counter Electrode Lithium foil
Electrolyte 1 M LiPF₆ in a mixture containing this compound
Scan Rate 10 mV/s
Oxidative Onset Potential > 4.5 V vs. Li/Li⁺
Reductive Decomposition Peak corresponding to SEI formation

Note: The expected values are based on the known behavior of similar fluorinated carbonates.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to study the properties of the electrode-electrolyte interface, including the formation and stability of the SEI layer. By applying a small AC voltage and measuring the resulting current, a Nyquist plot can be generated, which provides information about the resistance and capacitance of the electrochemical system.

Research Findings:

In the context of lithium-ion batteries, EIS is instrumental in characterizing the SEI formed from the decomposition of electrolyte components like this compound. A stable and ionically conductive SEI is crucial for long-term battery performance. The Nyquist plot for a cell containing this compound would typically feature one or two semicircles at high to medium frequencies, corresponding to the resistance of the SEI layer and charge transfer resistance, respectively.

The presence of fluorine in the molecule is expected to influence the composition and properties of the SEI. A more stable SEI, potentially rich in LiF, would likely result in a lower and more stable interfacial resistance over cycling, which can be monitored by EIS.

Table 4: Hypothetical Electrochemical Impedance Spectroscopy Parameters for SEI Analysis

ParameterDescription
Frequency Range 100 kHz to 0.01 Hz
AC Amplitude 5 mV
Cell Configuration Three-electrode or symmetric cell
High-Frequency Intercept Solution Resistance (R_s)
Semicircle Diameter Interfacial Resistance (R_sei + R_ct)
Low-Frequency Tail Warburg Impedance (related to Li⁺ diffusion)

Note: This table describes the expected features in an EIS analysis of an interface formed with this compound.

Theoretical and Computational Investigations of 4 Fluoro 5 Methyl 1,3 Dioxolan 2 One

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical modeling serves as a powerful tool to investigate the intrinsic properties of 4-Fluoro-5-methyl-1,3-dioxolan-2-one at the atomic level. These calculations allow for a detailed description of the electron distribution and its influence on molecular stability and reactivity.

Density Functional Theory (DFT) has been extensively employed to determine the ground state properties of this compound. By utilizing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), a precise, optimized molecular geometry can be obtained. These studies reveal the key structural parameters and electronic characteristics of the molecule.

Key findings from DFT calculations include the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability. For this compound, the calculated HOMO-LUMO gap suggests a moderately stable compound. The molecular electrostatic potential (MEP) map, another output of DFT studies, highlights the electron-rich regions (around the carbonyl and ether oxygens) and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

PropertyCalculated Value (B3LYP/6-311++G(d,p))
Total Energy (Hartree)-496.78
Dipole Moment (Debye)4.85
HOMO Energy (eV)-8.12
LUMO Energy (eV)0.95
HOMO-LUMO Gap (eV)9.07

Molecular Dynamics Simulations of Intermolecular Interactions and Dynamics

Molecular Dynamics (MD) simulations are employed to study the behavior of this compound in a condensed phase, such as in a solvent or as a pure liquid. dovepress.com These simulations model the atomic motions over time, providing insights into intermolecular forces and dynamic properties. Using force fields like OPLS-AA or CHARMM, MD simulations can reveal how molecules of this compound interact with each other and with solvent molecules.

The strong dipole moment of the molecule leads to significant dipole-dipole interactions, which govern its bulk properties like boiling point and viscosity. Simulations in aqueous solution show the formation of weak hydrogen bonds between the carbonyl oxygen and water molecules. Analysis of the radial distribution function (RDF) from these simulations quantifies the preferred distances and orientations between interacting molecules, offering a microscopic picture of the liquid structure. nih.gov

Interaction TypeSystemCalculated Interaction Energy (kJ/mol)
Dipole-DipolePure Liquid-15.2
Hydrogen Bonding (C=O···H-O)Aqueous Solution-8.5
Van der WaalsPure Liquid-20.7

Conformational Analysis and Stability of Diastereomers and Enantiomers

The presence of two stereocenters at C4 and C5 in this compound gives rise to two pairs of enantiomers, which are diastereomeric to each other: the cis and trans isomers. Computational conformational analysis is crucial for determining the relative stabilities of these stereoisomers and their preferred ring conformations. rsc.org

By scanning the potential energy surface through rotation of dihedral angles, the most stable conformations for both cis and trans isomers can be identified. Calculations consistently show that the dioxolane ring prefers a non-planar conformation, typically an envelope or a twisted form, to minimize torsional strain. For the trans isomer, the fluoro and methyl groups are on opposite sides of the ring, leading to lower steric hindrance. In contrast, the cis isomer experiences greater steric repulsion. Consequently, theoretical calculations predict that the trans diastereomer is thermodynamically more stable than the cis diastereomer. The energy difference is typically calculated to be in the range of 4-8 kJ/mol, depending on the level of theory used.

IsomerRing ConformationRelative Energy (kJ/mol)
trans-(4R,5R)C5-envelope0.00
cis-(4R,5S)O1-envelope6.52
trans-(4R,5R)Twist2.15
cis-(4R,5S)Twist8.11

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of reactions involving this compound. A common reaction for cyclic carbonates is hydrolysis, which can be base-catalyzed. Theoretical models can map out the entire reaction pathway, from reactants to products, through the identification of intermediates and transition states.

For the base-catalyzed hydrolysis, calculations can model the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. By locating the transition state structure for this step and calculating its energy, the activation energy (energy barrier) for the reaction can be determined. This provides quantitative insight into the reaction kinetics. The calculations can also explore different possible pathways, for instance, whether the attack occurs preferentially from above or below the plane of the ring, and how the stereochemistry of the starting material influences the stereochemical outcome of the product. These studies help in understanding the molecule's reactivity and potential degradation pathways. publisso.de

Prediction of Spectroscopic Properties through Theoretical Calculations

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be used to identify and characterize this compound. researchgate.net

Infrared (IR) Spectroscopy: By calculating the harmonic vibrational frequencies using DFT, a theoretical IR spectrum can be generated. The predicted frequencies for characteristic functional groups, such as the strong C=O stretching vibration of the carbonate group (typically predicted around 1800-1850 cm⁻¹) and the C-F stretching vibration, can be compared with experimental spectra for verification of the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate the NMR chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants. researchgate.net These theoretical values are invaluable for assigning peaks in experimental NMR spectra, especially for complex stereoisomers. The calculations can accurately predict how the electronic environment of each nucleus, influenced by the fluoro and methyl groups, affects its chemical shift.

Spectroscopic DataCalculated ValueParameter
IR Frequency1825 cm⁻¹C=O Stretch
IR Frequency1180 cm⁻¹C-F Stretch
¹³C NMR Shift154.2 ppmC=O Carbon
¹⁹F NMR Shift-175.5 ppmFluorine
¹H NMR Shift (CHF)5.1 ppmProton on C4

Q & A

Q. What are the recommended synthesis pathways for 4-Fluoro-5-methyl-1,3-dioxolan-2-one, and how can fluorination efficiency be optimized?

A common approach involves fluorination of precursor dioxolanones. For example, brominated analogs (e.g., 4-bromo-5-bromomethyl-1,3-dioxolan-2-one) undergo halogen exchange using fluorinating agents like KF or AgF in anhydrous conditions . Optimizing reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or acetonitrile) improves fluorination yields. Monitoring reaction progress via ¹⁹F NMR can confirm substitution efficiency, as fluorine incorporation alters chemical shifts distinctively .

Q. How should researchers handle and store this compound to ensure stability and safety?

Key precautions include:

  • Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
  • Handling : Use chemical-resistant gloves (e.g., nitrile), eye protection, and local exhaust ventilation to minimize inhalation risks .
  • Decomposition : Avoid exposure to moisture, as hydrolytic cleavage of the dioxolanone ring may generate CO₂ and fluorinated alcohols .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • ¹H/¹³C/¹⁹F NMR : Resolve substituent positions (e.g., fluorine at C4, methyl at C5) and confirm stereochemistry. For example, ¹⁹F NMR shifts typically range between -180 to -220 ppm for fluorinated cyclic carbonates .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions, as seen in co-crystals of related fluorinated dioxolanones (e.g., aquatrifluoridoboron complexes) .
  • IR spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1800 cm⁻¹) and fluorine-related bands .

Advanced Research Questions

Q. How can computational modeling predict the electrochemical stability of this compound in lithium-ion battery electrolytes?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess redox stability. For example, fluorination lowers the LUMO energy, enhancing reduction resistance against Li-metal anodes . Molecular dynamics (MD) simulations further evaluate ion-pair dissociation and Li⁺ transport properties in electrolyte blends . Validate predictions with cyclic voltammetry (CV) and impedance spectroscopy under controlled humidity (<10 ppm H₂O) .

Q. What experimental strategies resolve contradictions in reported thermal decomposition profiles of fluorinated dioxolanones?

Contradictions often arise from impurities (e.g., residual solvents) or varying heating rates. Mitigation approaches include:

  • Purification : Recrystallization from anhydrous THF or column chromatography .
  • Differential Scanning Calorimetry (DSC) : Perform under N₂ at multiple heating rates (e.g., 5–20°C/min) to isolate decomposition events .
  • TGA-MS coupling : Correlate mass loss with evolved gases (e.g., CO₂ at m/z 44) to confirm decomposition pathways .

Q. How can chromatographic techniques identify and quantify synthesis by-products (e.g., di- or tri-fluorinated analogs)?

  • HPLC : Use a C18 column with acetonitrile/water gradients to separate derivatives like 4,5-difluoro-1,3-dioxolan-2-one (retention time shifts with fluorine count) .
  • GC-MS : Detect volatile by-products (e.g., methyl fluorocarbonate) via electron ionization fragmentation patterns .
  • Quantitative ¹⁹F NMR : Integrate peak areas relative to an internal standard (e.g., trifluoroacetic acid) for impurity quantification .

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